tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate
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Overview
Description
tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate typically involves the esterification of (2R)-2-(2-chloroacetamido)-2-phenylacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond in tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate can be hydrolyzed under acidic or basic conditions to yield (2R)-2-(2-chloroacetamido)-2-phenylacetic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Oxidizing and Reducing Agents: Potassium permanganate, sodium borohydride for oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: (2R)-2-(2-chloroacetamido)-2-phenylacetic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate depends on its interaction with specific molecular targets. For example, if it is used as a drug, it may bind to a particular enzyme or receptor, inhibiting or activating its function. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-(2-bromoacetamido)-2-phenylacetate
- tert-butyl (2R)-2-(2-iodoacetamido)-2-phenylacetate
- tert-butyl (2R)-2-(2-fluoroacetamido)-2-phenylacetate
Uniqueness
tert-butyl (2R)-2-(2-chloroacetamido)-2-phenylacetate is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reactivity and stability, making it suitable for specific applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(2-chloroacetyl)amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBQXFZCSOUAX-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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